REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[C:4]([C:10]([CH3:14])([CH3:13])[CH2:11]Cl)[CH:3]=1.Cl.N1C=CC=CC=1.N1C2C(=CC=CC=2)C=CC=1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:14][C:10]([CH3:11])([CH3:13])[C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OC)C(CCl)(C)C
|
Name
|
|
Quantity
|
121.8 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
110.67 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed at 164° C.–167° C. under argon for 5 hrs
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel (10% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C(CO2)(C)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |